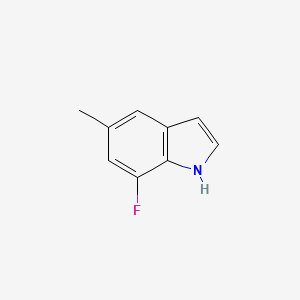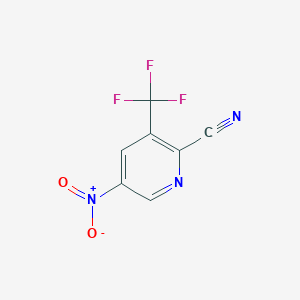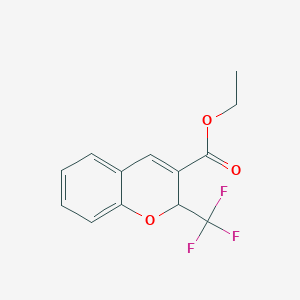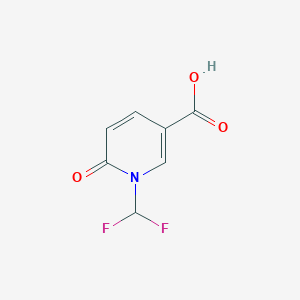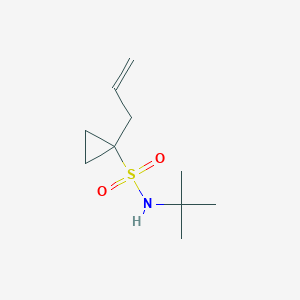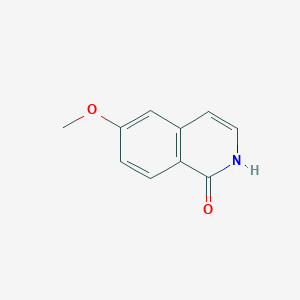![molecular formula C8H6ClN3S B1321562 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-41-7](/img/structure/B1321562.png)
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Vue d'ensemble
Description
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 352328-41-7 and a molecular weight of 211.67 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has been particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones, which include 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have been synthesized using various methods . The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones start from either a preformed pyrimidine ring or a pyridine ring . In one study, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .
Molecular Structure Analysis
The molecular weight of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is 211.67 . The structure of this compound is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s . This is probably due to their resemblance with DNA bases .
Applications De Recherche Scientifique
Field
Application
“7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” is part of the pyrido[2,3-d]pyrimidines class of compounds, which have been identified as having a broad spectrum of activities, including antitumor . These compounds have been studied for their potential in cancer treatment .
Results
While the specific results or outcomes for “7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” were not available, pyrido[2,3-d]pyrimidines in general have shown promise as anticancer agents. They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Anti-Inflammatory Agent
Field
Application
Pyrimidines, including “7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine”, have been found to display a range of pharmacological effects, including anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .
Results
While the specific results or outcomes for “7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” were not available, pyrimidines in general have shown promise as anti-inflammatory agents. They have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Antiparasitic Agent
Field
Application
“7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” is part of the pyrido[2,3-d]pyrimidines class of compounds, which have been identified as having antiparasitic properties . These compounds could potentially be used in the treatment of parasitic infections .
Results
While the specific results or outcomes for “7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” were not available, pyrido[2,3-d]pyrimidines in general have shown promise as antiparasitic agents .
Orientations Futures
Pyrido[2,3-d]pyrimidines, including 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . They have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . Further modifications of these compounds may lead to the discovery of promising inhibitors with favorable drug-like properties for use in the treatment of patients with KRAS mutations .
Propriétés
IUPAC Name |
7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVSLNMFZKAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CC(=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)
